molecular formula C18H17Cl2NOS B1613084 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-18-1

3,5-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613084
CAS No.: 898783-18-1
M. Wt: 366.3 g/mol
InChI Key: WZFGJVMEYUJRCC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NOS It is a benzophenone derivative characterized by the presence of two chlorine atoms and a thiomorpholine group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the benzophenone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3,5-Dichloro-4’-thiomorpholinomethyl benzophenone.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiomorpholine group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The benzophenone moiety can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation or reduction can modify the thiomorpholine group.

Scientific Research Applications

3,5-Dichloro-4’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and thiomorpholine group can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzophenone: Lacks the thiomorpholine group but shares the dichlorobenzene moiety.

    4’-Thiomorpholinomethyl benzophenone: Similar structure but without the chlorine atoms.

    Benzophenone: The parent compound without any substituents.

Uniqueness

3,5-Dichloro-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both chlorine atoms and the thiomorpholine group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGJVMEYUJRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642939
Record name (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-18-1
Record name Methanone, (3,5-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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